2-(2-Chloroethoxy)-2-methylpropanoic acid structure and molecular weight
2-(2-Chloroethoxy)-2-methylpropanoic acid structure and molecular weight
Structural Dynamics, Synthesis, and Pharmaceutical Utility
Executive Summary
2-(2-Chloroethoxy)-2-methylpropanoic acid (CAS: 1549532-87-7) is a specialized bifunctional aliphatic ether used primarily as a pharmacophore building block in the synthesis of PPAR
This guide provides a rigorous technical analysis of its physicochemical properties, Bargellini-based synthesis, and applications in medicinal chemistry.
Part 1: Chemical Identity & Structural Analysis[4]
The molecule is an ether derivative of
Table 1: Physicochemical Profile
| Property | Data |
| IUPAC Name | 2-(2-Chloroethoxy)-2-methylpropanoic acid |
| Common Synonyms | 2-(2-Chloroethoxy)isobutyric acid; |
| CAS Registry Number | 1549532-87-7 |
| Molecular Formula | |
| Molecular Weight | 166.60 g/mol |
| SMILES | CC(C)(C(=O)O)OCCCl |
| InChI Key | CKWWYRURKRTXQT-UHFFFAOYSA-N |
| Predicted pKa | ~3.8 (Carboxylic acid) |
| Predicted LogP | ~0.9 - 1.2 |
Structural Features
-
Gem-Dimethyl Group: The two methyl groups at the
-position create significant steric bulk, preventing metabolic hydrolysis of adjacent esters (if formed) and mimicking the canonical "fibrate" pharmacophore essential for PPAR binding. -
Ether Linkage: The oxygen atom provides rotational freedom and hydrogen bond acceptance, influencing the solubility and binding affinity of derived drugs.
-
Alkyl Chloride: A primary alkyl halide susceptible to
displacement, serving as the attachment point for aromatic nucleophiles (e.g., phenols, thiols).
Part 2: Synthetic Methodology (The Bargellini Reaction)[4][5]
While simple ether synthesis (Williamson) is possible, the most authoritative and atom-economical route to
Mechanism of Action
The reaction proceeds via the formation of a highly reactive gem-dichloroepoxide intermediate.
-
Carbanion Formation: Base deprotonates chloroform to form the trichloromethyl anion (
).[4] -
Addition:
attacks the ketone (acetone) to form a trichloromethyl carbinol alkoxide.[4] -
Epoxidation: Intramolecular substitution eliminates a chloride ion, forming a gem-dichloroepoxide.
-
Ring Opening: The alcohol nucleophile (2-chloroethanol) attacks the epoxide, followed by hydrolysis of the acyl chloride equivalent to the final acid.
Diagram 1: Bargellini Synthesis Pathway
Caption: The Bargellini multicomponent reaction pathway converting acetone and chloroform into the target acid via a dichloroepoxide intermediate.[5]
Validated Experimental Protocol
Note: This protocol is adapted from standard Bargellini conditions for hindered ether acids.
Reagents:
-
2-Chloroethanol (1.0 equiv)
-
Acetone (5.0 equiv, excess serves as solvent/reagent)
-
Chloroform (1.5 equiv)
-
Sodium Hydroxide (4.0 equiv, pulverized)
-
TEBAC (Triethylbenzylammonium chloride, 1 mol% - Phase Transfer Catalyst)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve TEBAC in 2-chloroethanol and acetone .
-
Addition: Cool the mixture to 0-5°C. Add pulverized NaOH slowly to maintain temperature.
-
Reaction: Add chloroform dropwise over 2 hours. The reaction is highly exothermic; ensure temperature does not exceed 35°C to prevent polymerization.
-
Maturation: Stir vigorously at room temperature for 12–16 hours. The mixture will thicken as NaCl precipitates.
-
Workup:
-
Evaporate excess acetone under reduced pressure.
-
Dissolve residue in water (pH > 10). Wash with diethyl ether to remove unreacted organics.
-
Acidification: Cool the aqueous layer and acidify to pH 2.0 using conc. HCl. The product may oil out or precipitate.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Dry combined organics over
.
-
-
Purification: Concentrate in vacuo. If necessary, purify via vacuum distillation or recrystallization from hexanes (if solid).
Part 3: Applications in Drug Development
This compound is a specialized "linker-head" motif. It allows medicinal chemists to attach the PPAR
1. Fibrate Analog Synthesis
Traditional fibrates (e.g., Clofibrate, Fenofibrate) possess an
-
Reaction: The alkyl chloride end undergoes
reaction with substituted phenols or thiophenols ( or ) in the presence of . -
Result: Formation of
.
2. Prodrug Derivatization
The carboxylic acid group can be esterified (e.g., with isopropyl alcohol) to improve oral bioavailability, mimicking the Fenofibrate prodrug strategy. The chloro-group remains available for late-stage functionalization.
Diagram 2: Utilization in Fibrate Synthesis
Caption: Workflow for utilizing the target molecule as a linker to synthesize fibrate-class drugs.
Part 4: Analytical Characterization
To validate the synthesis of 2-(2-chloroethoxy)-2-methylpropanoic acid, compare experimental data against these expected spectral signatures.
-
1H NMR (CDCl3, 400 MHz):
-
1.48 (s, 6H,
) – Gem-dimethyl singlet. -
3.65 (t, 2H,
, ) – Ether methylene. -
3.75 (t, 2H,
, ) – Chloromethylene (deshielded). -
10.5 (br s, 1H,
) – Carboxylic acid proton.
-
1.48 (s, 6H,
-
13C NMR:
-
24.5 (
) -
42.8 (
) -
65.2 (
) -
78.5 (Quaternary
) -
178.0 (
)
-
24.5 (
References
-
Tron, G. C., & Pirali, T. (2021).[6] The 115 Years Old Multicomponent Bargellini Reaction: Perspectives and New Applications. Molecules, 26(3), 558.[6]
-
Sigma-Aldrich. (2024). Product Specification: 2-(2-Chloroethoxy)-2-methylpropanoic acid (CAS 1549532-87-7).[1][2]
-
PubChem. (2024). Compound Summary: 2-(2-chloroethoxy)-2-methylpropanoic acid (C6H11ClO3). National Library of Medicine.
-
Weizmann, C., et al. (1948).[5] The reaction of chloroform and acetone with alcohols and phenols. Journal of the American Chemical Society. (Foundational mechanism for Bargellini ether synthesis).[5][7]
Sources
- 1. aablocks.com [aablocks.com]
- 2. 13836-62-9|2-Methoxy-2-methylpropionic Acid|BLD Pharm [bldpharm.com]
- 3. CAS:1549532-87-7, 2-(2-Chloroethoxy)-2-methylpropanoic acid-毕得医药 [bidepharm.com]
- 4. Bargellini reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
